(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine
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Overview
Description
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropylamine moiety. Its distinct structure makes it a valuable subject for exploration in medicinal chemistry, drug design, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. One common method includes the use of benzylamine and cyclopropylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine compounds .
Scientific Research Applications
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds with potential therapeutic effects.
Drug Design: Its unique structure makes it a valuable scaffold for developing new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: This compound shares a similar pyrrolidine structure but with an isopropyl group instead of a cyclopropyl group.
(1-Benzyl-pyrrolidin-3-yl)-methylamine: Another similar compound with a methyl group attached to the pyrrolidine ring.
Uniqueness
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXVNRPINIIHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.